molecular formula C14H16ClN3O2 B2587360 1-(3-chlorophenyl)-3-[3-(3-methyl-1,2-oxazol-5-yl)propyl]urea CAS No. 2034244-83-0

1-(3-chlorophenyl)-3-[3-(3-methyl-1,2-oxazol-5-yl)propyl]urea

Cat. No.: B2587360
CAS No.: 2034244-83-0
M. Wt: 293.75
InChI Key: CINQMIYVNPDEQJ-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-3-[3-(3-methyl-1,2-oxazol-5-yl)propyl]urea is a urea derivative characterized by a 3-chlorophenyl group and a propyl chain terminating in a 3-methyl-1,2-oxazole moiety. Urea derivatives are widely explored in medicinal chemistry due to their hydrogen-bonding capabilities, which enhance interactions with biological targets such as kinases or G-protein-coupled receptors .

Properties

IUPAC Name

1-(3-chlorophenyl)-3-[3-(3-methyl-1,2-oxazol-5-yl)propyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O2/c1-10-8-13(20-18-10)6-3-7-16-14(19)17-12-5-2-4-11(15)9-12/h2,4-5,8-9H,3,6-7H2,1H3,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CINQMIYVNPDEQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CCCNC(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-Chlorophenyl)-3-[3-(3-methyl-1,2-oxazol-5-yl)propyl]urea is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the available literature on its biological activity, including antibacterial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

\text{C}_{13}\text{H}_{15}\text{Cl}\text{N}_{2}\text{O}\quad (Molecular\weight:\250.73\g/mol)

Antibacterial Activity

Recent studies have demonstrated that derivatives of compounds similar to this compound exhibit significant antibacterial properties. For instance, a related compound showed minimum inhibitory concentration (MIC) values ranging from 0.008 to 0.046 μg/mL against various pathogens including Staphylococcus aureus and Streptococcus pneumoniae .

Table 1: Antibacterial Activity of Related Compounds

CompoundMIC (μg/mL)Pathogen
1-(3-Chlorophenyl)-3-[...]-urea0.008Staphylococcus aureus
1-(4-Chlorophenyl)-...0.030Streptococcus pneumoniae
Benzothiazole derivatives0.012S. aureus topoisomerase IV

The antibacterial activity is thought to arise from the ability of these compounds to inhibit bacterial topoisomerases, which are essential for DNA replication and transcription. Specifically, studies have indicated that certain derivatives selectively inhibit bacterial topoisomerase IV without affecting human topoisomerase II, suggesting a targeted mechanism that reduces potential toxicity to human cells .

Study on Antibacterial Efficacy

In a controlled study published in the Journal of Medicinal Chemistry, researchers evaluated the efficacy of various oxazole derivatives against a panel of Gram-positive and Gram-negative bacteria. The results indicated that compounds with structural similarities to 1-(3-chlorophenyl)-3-[...]-urea were significantly more potent than standard antibiotics such as ampicillin .

Key Findings:

  • The compounds exhibited low spontaneous frequencies of resistance (FoR), indicating a lower likelihood for bacteria to develop resistance.
  • In vitro tests showed no cytotoxic effects on HepG2 human liver cells at concentrations effective against bacteria .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structure is compared below with key analogues from the literature:

Physicochemical Properties

  • Molecular Weight : The target compound’s estimated molecular weight (~293–300 g/mol) is lower than BG14511 (331.41 g/mol) due to the smaller 3-chlorophenyl group versus 4-butoxyphenyl. This reduction may improve membrane permeability .
  • Lipophilicity: Chlorine substituents increase lipophilicity compared to cyanophenyl (6f–6h) or trifluoromethoxy groups (6h), which could influence blood-brain barrier penetration or metabolic stability .

Pharmacological Implications (Inferred from Structural Data)

While direct activity data for the target compound is unavailable, insights can be drawn from analogues:

  • Urea Derivatives: Compounds like 6f–6h are typically investigated as kinase inhibitors or antimicrobial agents. The chloro and cyano substituents in 6f–6h may enhance target binding via hydrophobic or dipole interactions .

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